prop-2-ynyl N-(5-chloro-2-methylphenyl)carbamate
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Overview
Description
Prop-2-ynyl N-(5-chloro-2-methylphenyl)carbamate is a chemical compound with the molecular formula C11H10ClNO2 It is known for its unique structure, which includes a prop-2-ynyl group attached to a carbamate moiety, and a 5-chloro-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-ynyl N-(5-chloro-2-methylphenyl)carbamate typically involves the reaction of 5-chloro-2-methylaniline with propargyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Prop-2-ynyl N-(5-chloro-2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of new carbamate derivatives with different substituents.
Scientific Research Applications
Prop-2-ynyl N-(5-chloro-2-methylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of prop-2-ynyl N-(5-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The prop-2-ynyl group may also participate in π-π interactions or hydrogen bonding with target proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-ynyl N-(3-methylphenyl)carbamate
- Prop-2-ynyl N-(4-chlorophenyl)carbamate
- Prop-2-ynyl N-(2,4-dichlorophenyl)carbamate
Uniqueness
Prop-2-ynyl N-(5-chloro-2-methylphenyl)carbamate is unique due to the presence of the 5-chloro-2-methylphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and development.
Properties
CAS No. |
32496-40-5 |
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Molecular Formula |
C11H10ClNO2 |
Molecular Weight |
223.65 g/mol |
IUPAC Name |
prop-2-ynyl N-(5-chloro-2-methylphenyl)carbamate |
InChI |
InChI=1S/C11H10ClNO2/c1-3-6-15-11(14)13-10-7-9(12)5-4-8(10)2/h1,4-5,7H,6H2,2H3,(H,13,14) |
InChI Key |
VFRTXLLPFLJJGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)OCC#C |
Origin of Product |
United States |
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